N-cyclohexyl-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-benzoxepine-4-carboxamide is a chemical compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound consists of a benzoxepine ring fused with a cyclohexyl group and a carboxamide functional group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-benzoxepine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C). This reaction leads to the formation of benzoxepine derivatives through a cyclization process . Another approach involves the reaction of benzoxepine-4-carboxylates with dihaloalkanes and activated alkynes, resulting in the formation of oxygen heterocycles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the benzoxepine ring and the carboxamide group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions with amines can lead to the formation of amide derivatives.
Scientific Research Applications
N-cyclohexyl-1-benzoxepine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, such as in the development of new drugs. In industry, it is used as a corrosion inhibitor for carbon steel in acidic environments .
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. Mechanistic experiments have indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes cyclization .
Comparison with Similar Compounds
N-cyclohexyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as benzoxazole derivatives and other benzoxepine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, benzoxazole derivatives are known for their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties
Similar Compounds
- Benzoxazole derivatives
- Benzoxepine derivatives
- Carboxamide derivatives
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-cyclohexyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C17H19NO2/c19-17(18-15-7-2-1-3-8-15)14-10-11-20-16-9-5-4-6-13(16)12-14/h4-6,9-12,15H,1-3,7-8H2,(H,18,19) |
InChI Key |
QULYXEMDLQYNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.